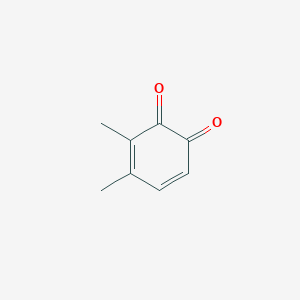
3,4-Dimethylcyclohexa-3,5-diene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at positions 3 and 4, and two ketone groups at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylcyclohexa-3,5-diene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of 3,4-dimethylphenol using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
化学反应分析
Types of Reactions: 3,4-Dimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, resulting in the formation of diols.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and partially reduced intermediates.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
3,4-Dimethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially disrupting their normal functions. The exact pathways and molecular targets depend on the specific context and application .
相似化合物的比较
2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione: Another dimethyl derivative with similar structural features but different reactivity and applications.
4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one: A related compound with an additional ethyl group, leading to distinct chemical properties.
4,4-Dimethyl-1,3-cyclohexanedione: A structurally similar compound with different positioning of the methyl groups and ketone functionalities.
Uniqueness: Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
4542-65-8 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC 名称 |
3,4-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3 |
InChI 键 |
BXFMWAOAKKBZQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=O)C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















